molecular formula C7H12Cl2N4O2 B2706791 3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride CAS No. 2344679-02-1

3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride

Cat. No.: B2706791
CAS No.: 2344679-02-1
M. Wt: 255.1
InChI Key: GQGQXRUJFAIXQG-UHFFFAOYSA-N
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Description

Triazole compounds, such as the one you mentioned, are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazoles has been revolutionized by the copper catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This process allows for the formation of these structures using a reliable, regioselective, and high-yielding process . Another synthesis method involves a one-pot reaction of aminonitrile with various alkyl and aryl nitriles, catalyzed with iron (III) chloride .


Molecular Structure Analysis

The 1,2,4-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science . The reaction conditions allow for the formation of desired 1,4-diphenyl-1H-1,2,3-triazole .


Physical And Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds structurally related to "3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid; dihydrochloride". For instance, derivatives of 1,2,4-triazoles have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential of triazole derivatives as agents against various microorganisms, indicating that similar compounds may possess valuable antimicrobial properties (Fandaklı et al., 2012; Bayrak et al., 2009).

Novel Heterocyclic Compound Synthesis

The synthesis and evaluation of novel heterocyclic compounds, including triazole derivatives, are of significant interest in scientific research due to their diverse biological activities and potential therapeutic applications. Research has focused on developing new synthetic pathways to generate these compounds, demonstrating the versatility and potential of triazole derivatives in medicinal chemistry and drug discovery. For example, triazole-based scaffolds have been synthesized, showcasing the potential of these compounds in the development of new therapeutic agents with improved anticancer activity (Ferrini et al., 2015; Xiao et al., 2014).

Mechanism of Action

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases in the human body .

Future Directions

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2.2ClH/c8-2-6-10-9-5-1-4(7(12)13)3-11(5)6;;/h4H,1-3,8H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGQXRUJFAIXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NN=C2CN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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